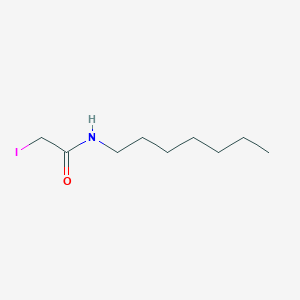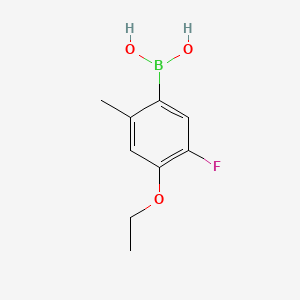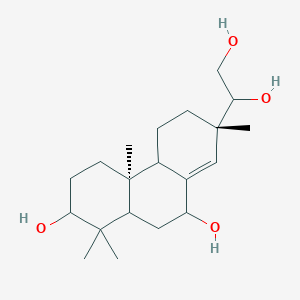
(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxydarutigenol is a natural product that belongs to the class of compounds known as diterpenoids. It is a white crystalline solid that is non-volatile at room temperature. The molecular formula of 7-Hydroxydarutigenol is C20H34O4, and its molecular weight is 338.48 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Hydroxydarutigenol can be synthesized through chemical reactions involving the appropriate precursors. The synthetic routes typically involve multiple steps, including oxidation and reduction reactions, to achieve the desired structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of 7-Hydroxydarutigenol can be achieved through extraction from natural sources or through chemical synthesis. One common method involves extracting the compound from plants belonging to the genus Siegesbeckia, such as Siegesbeckia orientalis . The extraction process involves using organic solvents like chloroform, dichloromethane, and ethyl acetate to isolate the compound from the plant material.
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxydarutigenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving 7-Hydroxydarutigenol include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions involving 7-Hydroxydarutigenol depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 7-Hydroxydarutigenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, it may interfere with the signaling pathways that regulate cell growth and proliferation, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 7-Hydroxydarutigenol include other diterpenoids such as:
- 7-Hydroxyrosmanol
- 7-Hydroxyabietic acid
- 7-Hydroxydehydroabietic acid
Uniqueness
What sets 7-Hydroxydarutigenol apart from these similar compounds is its unique structure and specific biological activities. While other diterpenoids may share some structural similarities, 7-Hydroxydarutigenol’s distinct hydroxylation pattern and its specific interactions with molecular targets make it a compound of particular interest in scientific research .
Propriétés
Formule moléculaire |
C20H34O4 |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
(4aR,7S)-7-(1,2-dihydroxyethyl)-1,1,4a,7-tetramethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-2,9-diol |
InChI |
InChI=1S/C20H34O4/c1-18(2)15-9-14(22)12-10-19(3,17(24)11-21)7-5-13(12)20(15,4)8-6-16(18)23/h10,13-17,21-24H,5-9,11H2,1-4H3/t13?,14?,15?,16?,17?,19-,20-/m0/s1 |
Clé InChI |
BIPACBIPISLDRK-QORURNSVSA-N |
SMILES isomérique |
C[C@@]1(CCC2C(=C1)C(CC3[C@]2(CCC(C3(C)C)O)C)O)C(CO)O |
SMILES canonique |
CC1(C(CCC2(C1CC(C3=CC(CCC32)(C)C(CO)O)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


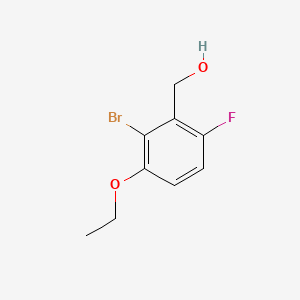
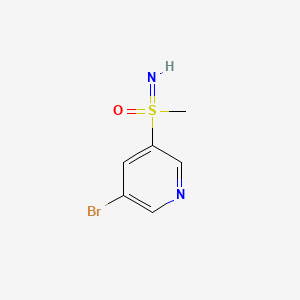

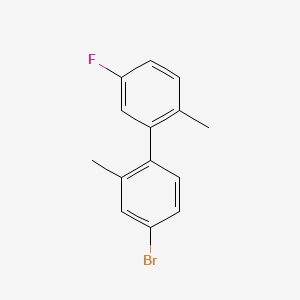
![4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14022424.png)
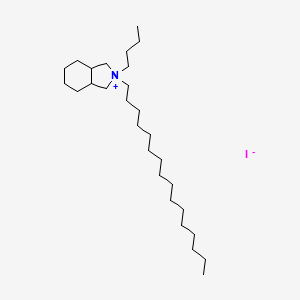
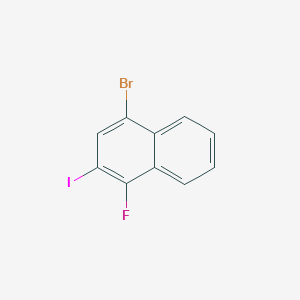
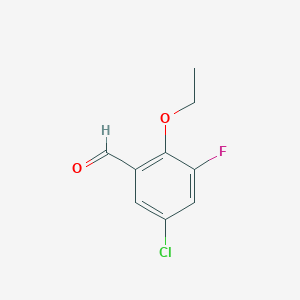
![1-Methylbicyclo[1.1.1]pentane-2-carboxylic acid](/img/structure/B14022441.png)
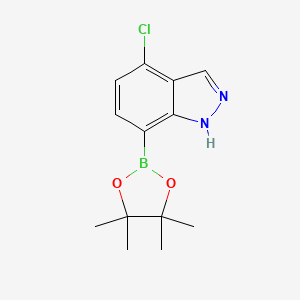

![n,n-Bis[2-(diethylamino)ethyl]acetamide](/img/structure/B14022463.png)
